molecular formula C10H15N5S B10957816 5-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol

5-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10957816
M. Wt: 237.33 g/mol
InChI Key: HSEZARYOBCUTIO-UHFFFAOYSA-N
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Description

5-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique combination of functional groups makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting 4-methyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Construction of the Triazole Ring: The pyrazole derivative is then subjected to cyclization with a suitable hydrazine derivative to form the triazole ring.

    Thiol Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro derivatives.

    Substitution: The pyrazole and triazole rings can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential in various bioassays. It can act as an enzyme inhibitor or a ligand for certain receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their antimicrobial, antifungal, and anticancer properties. The presence of both pyrazole and triazole rings contributes to its broad spectrum of biological activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts in chemical processes.

Mechanism of Action

The mechanism by which 5-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the derivative .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1H-pyrazole-3-thiol
  • 4-propyl-1,2,4-triazole-3-thiol
  • 1H-pyrazole-1-ylmethyl-1,2,4-triazole

Uniqueness

Compared to similar compounds, 5-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol stands out due to its combined structural features, which confer unique reactivity and biological activity

Properties

Molecular Formula

C10H15N5S

Molecular Weight

237.33 g/mol

IUPAC Name

3-[(4-methylpyrazol-1-yl)methyl]-4-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H15N5S/c1-3-4-15-9(12-13-10(15)16)7-14-6-8(2)5-11-14/h5-6H,3-4,7H2,1-2H3,(H,13,16)

InChI Key

HSEZARYOBCUTIO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NNC1=S)CN2C=C(C=N2)C

Origin of Product

United States

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